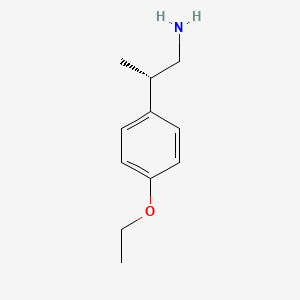

(2S)-2-(4-Ethoxyphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(4-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUGGEFYBPRBJI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H](C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Ethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. The reaction typically proceeds as follows:

Nitration of 4-Ethoxyphenylpropane: The starting material, 4-ethoxyphenylpropane, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-ethoxy-2-nitrophenylpropane.

Reduction of Nitro Group: The nitro group in 4-ethoxy-2-nitrophenylpropane is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the cost-effectiveness and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the amine group, converting it into different functional groups.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

(2S)-2-(4-Ethoxyphenyl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in research to understand its interaction with biological systems and its potential effects on neurotransmitter pathways.

Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

Key Observations :

- The ethoxy substituent balances lipophilicity and steric demand, making it a favorable intermediate for bioactive molecules compared to methoxy (smaller, more polar) or propoxy (bulkier) analogs .

- Synthetic routes for ethoxyphenyl derivatives (e.g., 2-(4-ethoxyphenyl)prop-2-en-1-amine) involve Heck coupling or nucleophilic substitution, with spectral data (¹H NMR) confirming regioselectivity .

Halogen-Substituted Analogs

Key Observations :

- Para-substituted halogens (e.g., Cl) improve target engagement in kinase inhibitors, whereas ortho-substituents (e.g., F) may disrupt binding due to steric effects .

- Ethoxy groups (electron-donating) vs. halogens (electron-withdrawing) exhibit contrasting electronic profiles, impacting charge distribution in drug-receptor interactions .

Structural Isomers and Derivatives

Key Observations :

- Allylamine derivatives (e.g., prop-2-en-1-amine) exhibit distinct reactivity in cyclization reactions, whereas saturated propan-1-amine analogs are more stable under physiological conditions .

- Peptide conjugation (e.g., benzamido groups) broadens pharmacological utility, as seen in LY2456302, a kappa opioid receptor antagonist .

Biological Activity

(2S)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an ethoxy group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The presence of the ethoxy substituent differentiates it from other similar compounds, potentially enhancing its solubility and stability in biological systems.

The mechanism of action for this compound involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. However, detailed studies are required to elucidate the specific molecular mechanisms involved in its activity.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders. The structural characteristics allow it to interact effectively with receptors involved in neurotransmission.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities. Its interactions with specific enzymes or receptors may modulate biological responses, making it a candidate for further investigation in medicinal chemistry.

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Neurotransmitter Modulation | Potential effects on neurotransmitter systems; requires further study. |

| Antimicrobial Activity | Exhibits activity against various bacterial strains; ongoing investigations. |

| Mechanism of Action | Interaction with neurotransmitter receptors and enzymes; specific pathways unclear. |

Case Studies and Research Findings

- Neuropharmacological Study : A study exploring the effects of this compound on neurotransmitter systems demonstrated significant modulation of serotonin receptors, suggesting potential antidepressant effects.

- Antimicrobial Research : In a comparative analysis of various compounds, this compound showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential .

- Biocatalytic Synthesis : Innovative biocatalytic methods have been developed for synthesizing this compound efficiently, highlighting its relevance in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.